![molecular formula C24H28O2 B1251468 Machaeriol A](/img/structure/B1251468.png)
Machaeriol A
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Overview
Description
Machaeriol A is a natural product found in Machaerium with data available.
Scientific Research Applications
Antimalarial Activity
Machaeriol A, derived from Machaerium multiflorum, has been explored for its potential antimalarial properties. A study demonstrated that machaeriol B, a compound related to machaeriol A, exhibited significant in vitro antimalarial activity against Plasmodium falciparum W-2 clone (Muhammad et al., 2001).
Synthetic Approaches
Efficient synthetic approaches for both natural (+)-machaeriol A and its enantiomer (-)-machaeriol A have been developed, providing a basis for further biological studies. The synthesis involved key strategies like stilbene formation and trans-hexahydrodibenzopyran formation (Xia & Lee, 2008).
Antimicrobial and Antiparasitic Activities
Another study highlighted that machaeriol C and D, related to machaeriol A, showed significant antimicrobial activities against bacteria like Staphylococcus aureus and Candida albicans. Furthermore, machaeridiol B exhibited antiparasitic activities against Plasmodium falciparum and Leishmania donavani (Muhammad et al., 2003).
Modulation of Cannabinoid Receptors
Research has also explored the structure-activity relationships of machaeriol analogues as modulators of cannabinoid receptors. This study provided insights into the interaction of these compounds with cannabinoid receptor isoforms, identifying potential agonists with selectivity for these receptors (Haider et al., 2021).
properties
Product Name |
Machaeriol A |
---|---|
Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(6aS,9S,10aS)-6,6,9-trimethyl-3-[(E)-2-phenylethenyl]-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C24H28O2/c1-16-9-12-20-19(13-16)23-21(25)14-18(15-22(23)26-24(20,2)3)11-10-17-7-5-4-6-8-17/h4-8,10-11,14-16,19-20,25H,9,12-13H2,1-3H3/b11-10+/t16-,19-,20-/m0/s1 |
InChI Key |
KCNFZTIIENBEPU-TUCATBTLSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H](C1)C3=C(C=C(C=C3OC2(C)C)/C=C/C4=CC=CC=C4)O |
Canonical SMILES |
CC1CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C=CC4=CC=CC=C4)O |
synonyms |
machaeriol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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